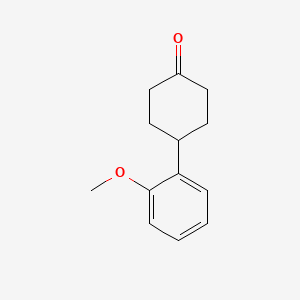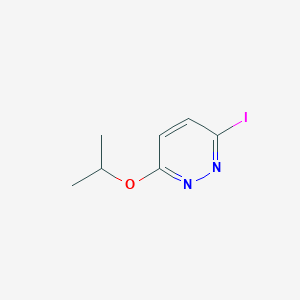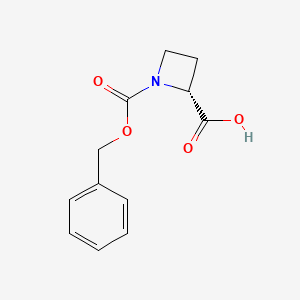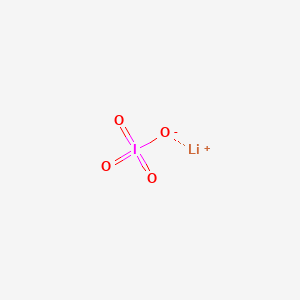
Lithium;periodate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium periodate is a chemical compound that is widely used in scientific research. It is a powerful oxidizing agent that has a variety of applications in organic chemistry and biochemistry. In
Wissenschaftliche Forschungsanwendungen
1. Biological System of Chemical Elements and Mental Health
Lithium, not considered a vital or essential trace element, plays an important role in mental health. Specifically, it is significant for treating bipolar disorders and could be used in functional food therapy to support and balance therapeutic doses in the human body. This approach involves using Li-accumulating plants and exploring their effects on increasing Li concentrations in the human body, potentially supporting mental health care benefits (Markert et al., 2018).
2. Dental and Periodontal Applications
Lithium ions have shown promise in dental and periodontal applications. A study incorporating Li+ ions into mesoporous bioactive glass scaffolds demonstrated enhanced proliferation and cementogenic differentiation of human periodontal ligament-derived cells. This finding suggests the potential of Li+ ions in bioactive scaffolds for stimulating cementogenic differentiation, which is significant in periodontal tissue engineering (Han et al., 2012).
3. Neurological and Circadian Rhythm Regulation
Lithium has been extensively studied for its role in regulating neurological and circadian rhythm functions. It is known to impact the amplitude and period of molecular circadian clockwork, influencing both behavioral rhythms and molecular oscillations in various organisms. This makes lithium a significant element in the study of bipolar disorder and other psychiatric diseases involving circadian rhythm disruptions (Li et al., 2012).
4. Neuroprotective Effects and Potential in Treating Neurodegenerative Diseases
Recent research highlights lithium's neuroprotective effects, suggesting its potential therapeutic use in neurodegenerative diseases like Alzheimer's disease. Lithium may facilitate neurotrophic responses and modify Alzheimer's disease-related biomarkers, supporting its disease-modifying properties in the continuum of mild cognitive impairment to Alzheimer's disease (Forlenza et al., 2019).
5. Material Science and Engineering Applications
Lithium tantalate, a compound of lithium, has applications in material science and engineering, particularly in nonlinear optical applications. High-resolution x-ray diffraction studies of lithium tantalate with short periodicity provide insights into domain engineering technology and its applications in creating structures for specific industrial uses (Bazzan et al., 2009).
Zukünftige Richtungen
- Winter, M., Brodd, R.J. What are batteries, fuel cells, and supercapacitors? Chem. Rev. 104, 4245–4270 (2004) .
- Nitta, N., Wu, F., Lee, J.T., Yushin, G. Li-ion battery materials: present and future. Mater. Today. 18, 252–264 (2015) .
- Huang, B., Li, X., Wang, Z., Guo, H., Shen L., Wang, J. A comprehensive study on electrochemical performance of Mn-surface-modified LiNi0.8Co0.15Al0.05O2 synthesized by an in situ oxidizing-coating method. J. Power Sources 252, 200–207 (2014) .
- Theodore, A. M., Konwar, S., Singh, P. K., Mehra, R.M., Kumar, Y., Gupta, M. PEO + NaSCN and ionic liquid-based polymer electrolyte for supercapacitor. Mater. Today: Proc. 34, 802-812 (2021) .
- Theodore, A.M. Progress into lithium-ion battery research. J. Chem. Res. 47, 1–9 (2023) .
- Theodore A. M., Abbas A.A., Dhapola, P.S. Effect of Layered, Spinel, and Olivine-Based Positive Electrode Materials on Rechargeable Lithium-Ion Batteries: A Review. JCMPS 6, 38-57 (2023) .
- Theodore A. M. Promising Cathode Materials for Rechargeable Lithium-Ion Batteries: A Review. J. Sustain. Energy 14, 51-58 (2023) .
Eigenschaften
IUPAC Name |
lithium;periodate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO4.Li/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWXNZXEJFSLEU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-]I(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ILiO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635774 |
Source


|
| Record name | Lithium periodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;periodate | |
CAS RN |
21111-84-2 |
Source


|
| Record name | Lithium periodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyridine, 2-[1,1'-biphenyl]-3-yl-](/img/structure/B1603513.png)

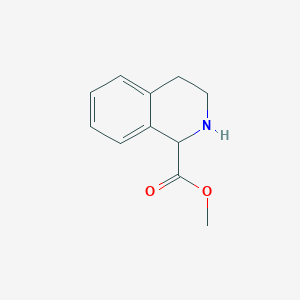

![2-(Methanesulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1603521.png)





